PfENR Inhibitory Potency: A Direct Head-to-Head Comparison with the 5-Phenyl Analog
5-Butyl-2-(2,4-dichlorophenoxy)phenol exhibits an IC50 of 480 nM against Plasmodium falciparum enoyl-ACP reductase (PfENR), directly compared to its 5-phenyl analog (2-(2,4-dichlorophenoxy)-5-phenylphenol), which exhibits an IC50 of 140 nM under identical assay conditions [1][2]. This represents a 3.4-fold reduction in potency when the hydrophobic substituent is changed from a phenyl to an n-butyl group, underscoring the critical role of the 5-substituent's shape and rigidity in target engagement.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 480 nM |
| Comparator Or Baseline | 2-(2,4-dichlorophenoxy)-5-phenylphenol (Triclosan derivative 3); IC50 = 140 nM |
| Quantified Difference | 3.4-fold less potent (480 nM vs 140 nM) |
| Conditions | PfENR inhibition assay, pH 7.9, 25°C, monitored by NADH oxidation at 340 nm on a Cary 100 Bio Spectrophotometer or POLARstar Optima [1][2]. |
Why This Matters
This quantifies the exact potency trade-off for choosing the 5-butyl derivative over the 5-phenyl analog, enabling researchers to balance synthetic tractability against enzyme inhibition requirements for their specific assay.
- [1] BindingDB. BDBM25409: 5-butyl-2-(2,4-dichlorophenoxy)phenol. Affinity Data: IC50 480 nM for PfENR. View Source
- [2] BindingDB. BDBM25402: 2-(2,4-dichlorophenoxy)-5-phenylphenol. Affinity Data: IC50 140 nM for PfENR. View Source
